2-[N-(2,5-Dimethoxyphenyl)benzenesulfonamido]-N-[(4-methoxyphenyl)methyl]acetamide
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Overview
Description
2-[N-(2,5-Dimethoxyphenyl)benzenesulfonamido]-N-[(4-methoxyphenyl)methyl]acetamide is a complex organic compound characterized by its unique structure, which includes both methoxy and sulfonamido functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(2,5-Dimethoxyphenyl)benzenesulfonamido]-N-[(4-methoxyphenyl)methyl]acetamide typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the 2,5-dimethoxyphenyl and 4-methoxyphenyl precursors, followed by their sulfonation and subsequent coupling reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, such as continuous flow reactors, to optimize the reaction conditions and improve efficiency. The use of advanced purification methods, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-[N-(2,5-Dimethoxyphenyl)benzenesulfonamido]-N-[(4-methoxyphenyl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-[N-(2,5-Dimethoxyphenyl)benzenesulfonamido]-N-[(4-methoxyphenyl)methyl]acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 2-[N-(2,5-Dimethoxyphenyl)benzenesulfonamido]-N-[(4-methoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The pathways involved in these interactions are complex and may include signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with similar functional groups.
1-Benzyl 2-methyl (2S,4R)-4-((4-bromoisoindoline-2-carbonyl)oxy)pyrrolidine-1,2-dicarboxylate: A compound with similar structural features used in complex synthesis.
Uniqueness
2-[N-(2,5-Dimethoxyphenyl)benzenesulfonamido]-N-[(4-methoxyphenyl)methyl]acetamide is unique due to its specific combination of functional groups and its potential applications across various fields. Its distinct structure allows for diverse chemical reactions and interactions, making it a valuable compound for scientific research.
Properties
Molecular Formula |
C24H26N2O6S |
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Molecular Weight |
470.5 g/mol |
IUPAC Name |
2-[N-(benzenesulfonyl)-2,5-dimethoxyanilino]-N-[(4-methoxyphenyl)methyl]acetamide |
InChI |
InChI=1S/C24H26N2O6S/c1-30-19-11-9-18(10-12-19)16-25-24(27)17-26(33(28,29)21-7-5-4-6-8-21)22-15-20(31-2)13-14-23(22)32-3/h4-15H,16-17H2,1-3H3,(H,25,27) |
InChI Key |
CAFXUWWVNDGJFG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CN(C2=C(C=CC(=C2)OC)OC)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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